3-Phenyl-3-oxetanecarbonitrile
Übersicht
Beschreibung
3-Phenyl-3-oxetanecarbonitrile is a chemical compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol. It features a four-membered oxetane ring, which is a unique structural motif in organic chemistry. This compound is primarily used in scientific research due to its distinctive structure and reactivity.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-oxetanecarbonitrile is utilized in diverse scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows for the exploration of novel biochemical pathways.
Medicine: It is investigated for its potential use in drug development, particularly due to its stability and reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 3-Phenyl-3-oxetanecarbonitrile involves several strategies, primarily focusing on the formation of the oxetane ring and subsequent derivatization. One common method includes the cyclization of preformed oxetane-containing building blocks. Industrial production methods are not extensively documented, but laboratory-scale synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the formation of the desired oxetane ring.
Analyse Chemischer Reaktionen
3-Phenyl-3-oxetanecarbonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the oxetane ring are replaced by other groups.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-oxetanecarbonitrile involves its interaction with molecular targets through its oxetane ring . The ring’s stability and propensity for ring-opening reactions make it a valuable intermediate in various chemical processes . The pathways involved typically include nucleophilic attack on the oxetane ring, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-3-oxetanecarbonitrile can be compared to other oxetane derivatives, such as:
- 3-Methyl-3-oxetanecarbonitrile
- 3-Ethyl-3-oxetanecarbonitrile
- 3-Phenyl-2-oxetanecarbonitrile
These compounds share the oxetane ring structure but differ in their substituents, which can significantly affect their chemical properties and reactivity. The unique aspect of this compound is its phenyl group, which imparts distinct electronic and steric effects, making it particularly useful in specific research applications.
Eigenschaften
IUPAC Name |
3-phenyloxetane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBDUUCHRYGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.